9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine
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Overview
Description
The compound 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine is a synthetic organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a trifluoromethylphenyl group at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors, such as aminoimidazole derivatives, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the purine ring through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through nucleophilic aromatic substitution reactions using appropriate trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors or ion channels.
Modulation of Signaling Pathways: Affecting intracellular signaling pathways, such as the NF-kB inflammatory pathway.
Comparison with Similar Compounds
9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine: can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring and are used in pharmaceuticals.
Purine Derivatives: Compounds like caffeine and theobromine, which contain the purine ring and have various biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19F3N6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
9-ethyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]purine |
InChI |
InChI=1S/C18H19F3N6/c1-2-25-12-24-15-16(25)22-11-23-17(15)27-8-6-26(7-9-27)14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,2,6-9H2,1H3 |
InChI Key |
HAYBXYMHEQHIPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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